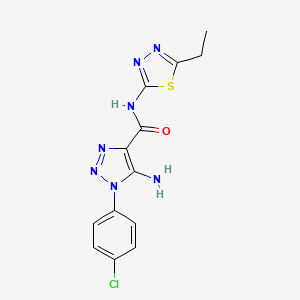![molecular formula C15H23NO6 B5183403 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)
2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that is used in scientific research. It is a salt of 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol and ethanedioic acid. This compound has been used in various research studies due to its unique properties and structure.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound may also act by blocking the activity of certain enzymes, such as cyclooxygenase.
Biochemical and Physiological Effects:
2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its effects on the cardiovascular system. This compound has been shown to decrease blood pressure and heart rate in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) in lab experiments is its unique structure, which allows for the synthesis of various compounds. This compound has also been shown to have biological activities, making it useful for studying the effects of various compounds on biological systems. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)). One area of research could involve studying the effects of this compound on specific biological systems, such as the immune system or the nervous system. Another area of research could involve the synthesis of new compounds using this compound as a starting material. Additionally, the development of new methods for synthesizing this compound could lead to improvements in its properties and potential applications.
In conclusion, 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) is a unique chemical compound that has been used in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. By continuing to study this compound and its properties, researchers may be able to develop new compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) involves the reaction between 2-{[3-(4-ethylphenoxy)propyl]amino}ethanol and ethanedioic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization.
Applications De Recherche Scientifique
2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)) has been used in various scientific research studies. It has been used as a reagent in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. This compound has been studied for its biological activities, including its anti-inflammatory, analgesic, and antipyretic effects.
Propriétés
IUPAC Name |
2-[3-(4-ethylphenoxy)propylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-2-12-4-6-13(7-5-12)16-11-3-8-14-9-10-15;3-1(4)2(5)6/h4-7,14-15H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHSBBIUYXAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Ethylphenoxy)propylamino]ethanol;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)
